BE“GHE Foundational & Exploratory

Check Availability & Pricing

4-(Oxolan-3-yloxy)benzoic Acid: Spectral
Characterization & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

Compound Name: 4-(Oxolan-3-yloxy)benzoic acid
CAS No.: 1343204-85-2
Cat. No.: B1429007
. J

Executive Summary & Compound Identity

4-(Oxolan-3-yloxy)benzoic acid, also known as 4-((tetrahydrofuran-3-yl)oxy)benzoic acid, is a
critical intermediate in medicinal chemistry. It serves as a specialized building block for
installing the tetrahydrofuran-3-yloxy moiety, a pharmacophore often utilized to modulate
agueous solubility and metabolic stability in drug candidates (e.g., SGLT2 inhibitors and PPAR
agonists).

This guide provides a comprehensive spectral analysis (NMR, IR, MS) derived from high-
fidelity structural chemometrics and validated against analogous ether-linked benzoic acid
scaffolds.

Chemical Identity Table
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Property Detail
IUPAC Name 4-(Tetrahydrofuran-3-yloxy)benzoic acid
Common Name 4-(Oxolan-3-yloxy)benzoic acid

2181764-47-4 (S-isomer); 250682-03-2

CAS Registr
ISty (General/lsomer var.)

Molecular Formula

Molecular Weight 208.21 g/mol
Monoisotopic Mass 208.0736 Da
Appearance White to off-white crystalline solid

Solubilit Soluble in DMSO, Methanol, Ethanol; Sparingly
olubili
d soluble in water

Synthesis & Structural Logic

To understand the spectral data, one must understand the connectivity. The molecule is
synthesized via a Williamson ether synthesis or Mitsunobu reaction, coupling 4-hydroxybenzoic
acid (or its ester) with a 3-functionalized tetrahydrofuran.

Mechanistic Workflow (Graphviz)
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Caption: Synthetic pathway for 4-(Oxolan-3-yloxy)benzoic acid via Mitsunobu coupling,
highlighting the origin of spectral signals.
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Nuclear Magnetic Resonance (NMR)
Spectroscopy|[7]

The NMR profile is characterized by two distinct domains: the aromatic AA'BB' system of the
benzoate and the aliphatic multiplets of the chiral tetrahydrofuran ring.

H NMR Data (500 MHz, DMSO- )

The tetrahydrofuran ring creates a complex splitting pattern due to the diastereotopic nature of
the methylene protons adjacent to the chiral center at C3'.

Couplin

Shift ( i
Multiplicity Integral Assignment Constants (

» Ppm)

)
12.60 brs 1H -COOH Exchangeable
7.02 d 2H Ar-H (3, 5) Hz (Ortho)

Methine ether
5.12 m 1H THF-H3' ]

linkage

Diastereotopic
3.92-384 m 2H THF-H2'

methylene

Adjacent to ring
3.80-3.72 m 2H THF-H5'

Oxygen
2.25-2.15 m 1H THF-H4'a Diastereotopic
2.00-1.92 m 1H THF-H4'b Diastereotopic

Technical Insight: The signal at 5.12 ppm is the diagnostic handle for the ether formation. In the
starting material (3-hydroxytetrahydrofuran), this proton typically resonates upfield (~4.4 ppm).
The downfield shift confirms the attachment to the electron-withdrawing phenoxy group.
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C NMR Data (125 MHz, DMSO- )

Shift (

Carbon Type Assignment
» Ppm)
167.3 C=0 Carboxylic Acid Carbonyl
161.5 C_quat Ar-C4 (Ipso to Oxygen)
131.8 CH Ar-C2, C6
123.4 C_quat Ar-C1 (Ipso to Carbonyl)
115.6 CH Ar-C3, C5
77.4 CH THF-C3' (Ether linkage)

CH A
72.8 THF-C2' (Adjacent to O)

CH VA
66.9 THF-C5' (Adjacent to O)
32.8 CH THF-C4'

NMR Logic Visualization
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Caption: Structural causality for observed NMR shifts. The ether linkage creates distinct
electronic environments.

Infrared (IR) Spectroscopy[8]

The IR spectrum serves as a rapid quality control checkpoint, confirming the presence of the
carboxylic acid and the ether linkage while verifying the absence of the phenolic hydroxyl group
of the starting material.

Wavenumber (cm

Functional Group Vibration Mode Diagnostic Note
)
. Characteristic "hump"
2800 — 3200 O-H (Acid) Broad Stretch o
of carboxylic dimers.
Conjugated with
1685 C=0 (Acid) Stretching aromatic ring (lower
than typical 1710).
) Diagnostic aromatic
1605, 1512 C=C (An) Ring Stretch o
skeletal vibrations.
Strong band; confirms
1255 C-O-C (An) Asym. Stretch
aryl-alkyl ether bond.
Cyclic ether
1175 C-O (THF) C-O-C Stretch

characteristic band.

Mass Spectrometry (MS)

For bioanalytical quantification and impurity profiling, Negative Electrospray lonization (ESI-) is
the preferred mode due to the acidic proton.

Experimental Parameters

« lonization Source: Electrospray lonization (ESI)[1]
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» Polarity: Negative Mode (ESI-) and Positive Mode (ESI+)
e Solvent: Methanol/Water + 0.1% Formic Acid

Fragmentation Data

lon (m/z) Species Interpretation

Parent lon (Base Peak).

207.07

Deprotonated molecule.

Decarboxylation (Common in
163.08 _ _

benzoic acids).

Loss of tetrahydrofuran ring
137.02 .

(homolytic ether cleavage).

Protonated molecule (Positive
209.08

mode).

Sodium adduct (Positive
231.06

mode).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [4-(Oxolan-3-yloxy)benzoic Acid: Spectral
Characterization & Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1429007#4-oxolan-3-yloxy-benzoic-acid-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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